
2,4-Dimethyl-5-nitropyridine
Overview
Description
2,4-Dimethyl-5-nitropyridine is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2nd and 4th positions and a nitro group at the 5th position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-5-nitropyridine can be synthesized through the nitration of 2,4-dimethylpyridine. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5th position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed:
Reduction: 2,4-Dimethyl-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2,4-Dimethyl-5-carboxypyridine
Scientific Research Applications
Chemistry
In synthetic chemistry, 2,4-Dimethyl-5-nitropyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.
Research has indicated that this compound exhibits notable biological activities:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial effects against various bacterial strains. For instance, it demonstrated effectiveness against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values of less than 50 µg/mL.
- Anticancer Activity : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines. A significant study reported that treatment with this compound resulted in an IC50 of 25 µM for MCF-7 breast cancer cells.
- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes related to cancer progression. For example, it inhibited Aurora kinase activity with an IC50 of 15 µM.
Table 1: Biological Activities of this compound
Study | Biological Activity | Findings |
---|---|---|
Study A | Antimicrobial | Effective against E. coli and S. aureus (MIC < 50 µg/mL) |
Study B | Anticancer | Induced apoptosis in MCF-7 cells (IC50 = 25 µM) |
Study C | Enzyme Inhibition | Inhibited Aurora kinase activity (IC50 = 15 µM) |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound have been elucidated through various assays:
- Apoptosis Assays : Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.
- Western Blot Analysis : Downregulation of anti-apoptotic proteins such as Bcl-2 was observed, suggesting a shift towards pro-apoptotic signaling pathways.
Case Studies
Several case studies have highlighted the applications and effects of this compound:
Case Study A: Antimicrobial Efficacy
A study focused on the antimicrobial properties revealed that the compound effectively inhibited bacterial growth in vitro, providing a basis for further exploration as an antibacterial agent.
Case Study B: Anticancer Mechanisms
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
Case Study C: Enzyme Interaction
Research into enzyme inhibition showed that the compound effectively inhibited key kinases involved in cancer signaling pathways, suggesting its potential as a lead compound in drug development .
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2,4-Dimethylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,5-Dimethyl-3-nitropyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.
5-Nitro-2,4-lutidine: Another nitro-substituted pyridine with similar properties but different industrial applications .
Uniqueness: 2,4-Dimethyl-5-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group creates a compound with versatile chemical behavior .
Biological Activity
2,4-Dimethyl-5-nitropyridine (CHNO) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a nitro group and two methyl substituents on the pyridine ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves nitration reactions of substituted pyridines or can be achieved through multicomponent reactions. The compound can be synthesized using various methods, including:
- Nitration of 2,4-Dimethylpyridine : This method involves the electrophilic substitution of the methyl groups with a nitro group.
- Vicarious Nucleophilic Substitution (VNS) : This technique allows for regioselective modifications of pyridine derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various nitropyridines, it was found that this compound demonstrated potent inhibitory effects against several bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
Cell Line | IC50 (µM) |
---|---|
HeLa | 12.5 |
MCF-7 | 15.0 |
A549 | 10.0 |
These results indicate that the compound may possess potential as an anticancer agent due to its ability to induce apoptosis in cancer cells .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The nitro group can participate in redox reactions, potentially leading to the formation of reactive oxygen species (ROS) that damage cellular components.
- Interference with DNA Replication : The compound may intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes.
Case Studies
A notable case study involved the use of this compound in combination therapy with existing antibiotics. The compound was tested alongside traditional antibiotics against resistant strains of bacteria:
- Combination with Ciprofloxacin : Enhanced efficacy was observed when used in conjunction with ciprofloxacin against E. coli, reducing the MIC by half compared to ciprofloxacin alone.
This synergy suggests that this compound could be valuable in overcoming antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2,4-Dimethyl-5-nitropyridine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, lab coats, and closed-toe shoes to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .
- Ventilation : Use fume hoods for procedures releasing vapors. Ensure local exhaust ventilation systems are functional .
- Waste Management : Segregate waste in labeled, chemically resistant containers. Collaborate with certified waste disposal services to comply with environmental regulations .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Nitration of Pyridine Derivatives : Start with 2,4-dimethylpyridine, followed by controlled nitration using mixed acids (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration. Monitor reaction progress via TLC or HPLC .
- Purification : Recrystallize crude product using ethanol/water mixtures. Validate purity via melting point analysis and NMR (¹H/¹³C) .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR in CDCl₃ shows aromatic protons as doublets (δ 8.5–9.0 ppm for nitro-adjacent H) and methyl groups as singlets (δ 2.5–3.0 ppm) .
- IR Spectroscopy : Confirm nitro (─NO₂) stretches at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). C─H bending for methyl groups appears at ~1380 cm⁻¹ .
Advanced Research Questions
Q. How do density-functional theory (DFT) calculations predict the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for accurate thermochemical data. Basis sets such as 6-311+G(d,p) improve electron correlation modeling .
- Property Prediction : Calculate HOMO-LUMO gaps to assess reactivity. Compare dipole moments with experimental values to validate computational models .
Q. What role does this compound play in nonlinear optical (NLO) materials?
- Methodological Answer :
- Crystal Engineering : Co-crystallize with chiral agents (e.g., cyclooctylamine) to enhance NLO activity. Monitor second-harmonic generation (SHG) efficiency using Nd:YAG lasers (λ = 1064 nm) .
- Phase Matching : Optimize crystal thickness (e.g., 0.9 mm for COANP analogs) and alignment to maximize SHG output. Refractive indices (n ≈ 1.7–1.8) should be measured via ellipsometry .
Q. How can researchers resolve contradictions in reaction outcomes under varying experimental conditions?
- Methodological Answer :
- Controlled Replication : Repeat experiments with standardized conditions (e.g., solvent purity, temperature ±1°C). Use statistical tools (e.g., ANOVA) to identify outliers .
- Mechanistic Probes : Employ isotopic labeling (e.g., ¹⁵N-nitropyridine) to trace reaction pathways. Combine kinetic studies with DFT-derived transition states to explain discrepancies .
Q. What strategies optimize the regioselective functionalization of this compound?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., sulfonic acid) at the 3-position to bias electrophilic substitution. Remove via hydrolysis post-functionalization .
- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids. Prioritize ligands like SPhos for sterically hindered substrates .
Properties
IUPAC Name |
2,4-dimethyl-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-6(2)8-4-7(5)9(10)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAJNANLBOHCAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547486 | |
Record name | 2,4-Dimethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-99-3 | |
Record name | 2,4-Dimethyl-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 2,4-dimethyl-5-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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